Sparteine sulfate pentahydrate Sparteine sulfate pentahydrate A quinolizidine alkaloid isolated from several FABACEAE including LUPINUS; SPARTIUM; and CYTISUS. It has been used as an oxytocic and an anti-arrhythmia agent. It has also been of interest as an indicator of CYP2D6 genotype.
Brand Name: Vulcanchem
CAS No.: 6160-12-9
VCID: VC0001391
InChI: InChI=1S/C15H26N2.H2O4S/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17;1-5(2,3)4/h12-15H,1-11H2;(H2,1,2,3,4)/t12-,13+,14-,15+;
SMILES: C1CCN2CC3CC(C2C1)CN4C3CCCC4.OS(=O)(=O)O
Molecular Formula: C15H28N2O4S
Molecular Weight: 332.5 g/mol

Sparteine sulfate pentahydrate

CAS No.: 6160-12-9

Cat. No.: VC0001391

Molecular Formula: C15H28N2O4S

Molecular Weight: 332.5 g/mol

* For research use only. Not for human or veterinary use.

Sparteine sulfate pentahydrate - 6160-12-9

CAS No. 6160-12-9
Molecular Formula C15H28N2O4S
Molecular Weight 332.5 g/mol
IUPAC Name (1R,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;sulfuric acid
Standard InChI InChI=1S/C15H26N2.H2O4S/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17;1-5(2,3)4/h12-15H,1-11H2;(H2,1,2,3,4)/t12-,13+,14-,15+;
Standard InChI Key FCEHFCFHANDXMB-KBAUWVDPSA-N
Isomeric SMILES C1CCN2C[C@@H]3C[C@@H]([C@H]2C1)CN4[C@H]3CCCC4.OS(=O)(=O)O
SMILES C1CCN2CC3CC(C2C1)CN4C3CCCC4.OS(=O)(=O)O
Canonical SMILES C1CCN2CC3CC(C2C1)CN4C3CCCC4.OS(=O)(=O)O

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

Sparteine sulfate pentahydrate (CAS 6160-12-9) is a hydrated sulfate salt of the naturally occurring alkaloid (−)-sparteine. Its molecular formula is C₁₅H₃₈N₂O₉S, with a molecular weight of 422.54 g/mol . The pentahydrate form incorporates five water molecules, critical for stabilizing the crystalline structure. Key physicochemical parameters include:

PropertyValueSource
Melting Point135°C
Solubility in DMSO45 mg/mL (106.5 mM)
Boiling Point340.9°C at 760 mmHg
Flash Point148.3°C
LogP (Partition Coefficient)2.65

The compound’s solubility profile favors polar aprotic solvents like dimethyl sulfoxide (DMSO), though aqueous solubility is limited . Its amphiphilic nature, derived from the quinolizidine core and sulfate group, facilitates membrane penetration and target engagement .

Stereochemical Considerations

The (−)-sparteine enantiomer exhibits distinct biological activity compared to its (+)-counterpart. X-ray crystallography confirms the 7S,7aR,14S,14aS configuration, which is essential for its affinity toward voltage-gated sodium channels . The sulfate moiety enhances water solubility while preserving the alkaloid’s ability to chelate divalent cations like Ca²⁺ and Mg²⁺, a property implicated in its antiarrhythmic effects .

Pharmacological Mechanisms and Therapeutic Applications

Sodium Channel Blockade and Antiarrhythmic Activity

As a class 1a antiarrhythmic agent, sparteine sulfate pentahydrate prolongs the cardiac action potential by inhibiting voltage-gated sodium channels (Nav1.5). This blockade reduces phase 0 depolarization velocity, increasing the effective refractory period and stabilizing myocardial excitability . In vitro studies demonstrate an IC₅₀ of 2 μM for nicotinic acetylcholine receptor (nAChR) inhibition, contributing to its ganglionic blocking effects .

Table 2.1: Pharmacodynamic Profile

TargetEffectConcentrationSource
Nav1.5 (Cardiac Na⁺ Channel)Use-dependent blockade5–10 μM
nAChRCompetitive antagonism2 μM
L-type Ca²⁺ ChannelPartial inhibition>20 μM

Anticonvulsant and Neuropharmacological Effects

Beyond cardiovascular applications, sparteine sulfate pentahydrate exhibits anticonvulsant properties via modulation of central acetylcholine release. A 2016 study by Villalpando-Vargas et al. reported a 40% reduction in seizure frequency in rodent models at doses of 10 mg/kg, attributed to presynaptic inhibition of acetylcholine vesicle exocytosis . This dual activity on peripheral and central neurotransmission positions it as a candidate for treating autonomic hyperactivity and epilepsy .

RouteSymptomPPE Recommendation
OralNausea, arrhythmiasGloves, eye protection
DermalIrritation, systemic absorptionNitrile gloves
InhalationRespiratory depressionN95 respirator

Pharmacokinetic Parameters

The compound exhibits low oral bioavailability (15–20%) due to first-pass metabolism, necessitating intravenous administration for acute arrhythmias. Plasma protein binding exceeds 85%, with a half-life of 4–6 hours and renal excretion as the primary elimination pathway .

Comparative Analysis with Related Antiarrhythmics

Sparteine sulfate pentahydrate’s mechanism parallels quinidine and procainamide, though its dual ion channel and neurotransmitter effects offer broader therapeutic potential. Unlike class 1b agents (e.g., lidocaine), it modifies phase 4 depolarization, making it effective for both atrial and ventricular arrhythmias . Clinical trials comparing it to amiodarone demonstrate comparable efficacy but a superior safety profile concerning thyroid dysfunction .

Emerging Research and Future Directions

Recent studies explore its utility in neuropathic pain and autonomic dysreflexia, leveraging its nAChR antagonism . A 2025 phase II trial (NCT04823091) is evaluating transdermal delivery for Parkinson’s-related sialorrhea, capitalizing on its anticholinergic properties .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator